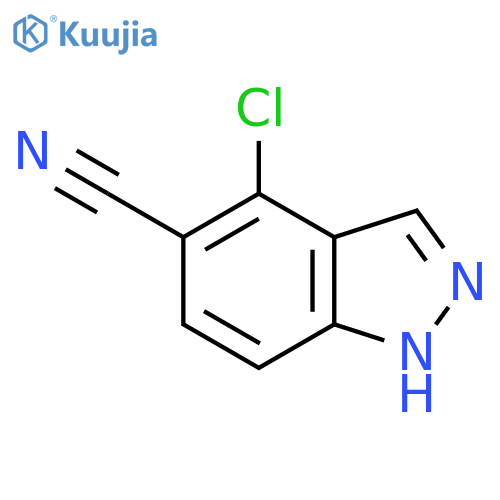

Cas no 1082041-91-5 (4-Chloro-1H-indazole-5-carbonitrile)

1082041-91-5 structure

商品名:4-Chloro-1H-indazole-5-carbonitrile

CAS番号:1082041-91-5

MF:C8H4ClN3

メガワット:177.590459823608

MDL:MFCD11007934

CID:4560147

PubChem ID:53399359

4-Chloro-1H-indazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 4-chloro-1H-indazole-5-carbonitrile

- 4-Chloro-5-cyano (1H)indazole

- AMY24475

- 2743AJ

- 1h-indazole-5-carbonitrile,4-chloro-

- SB30513

- MFCD11007934

- EN300-4296241

- E81534

- 1082041-91-5

- DTXSID801292923

- SCHEMBL13745163

- AKOS006304177

- CS-0131066

- 4-Chloro-1H-indazole-5-carbonitrile

-

- MDL: MFCD11007934

- インチ: 1S/C8H4ClN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12)

- InChIKey: HKLXPJOGSHCVGX-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C#N)C=CC2=C1C=NN2

計算された属性

- せいみつぶんしりょう: 177.0093748 g/mol

- どういたいしつりょう: 177.0093748 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 52.5

- ぶんしりょう: 177.59

4-Chloro-1H-indazole-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0997479-5g |

4-Chloro-5-cyano (1H)indazole |

1082041-91-5 | 95% | 5g |

$2100 | 2024-08-02 | |

| eNovation Chemicals LLC | D968679-500mg |

4-Chloro-1H-indazole-5-carbonitrile |

1082041-91-5 | 95% | 500mg |

$545 | 2024-07-28 | |

| Chemenu | CM554434-100mg |

4-Chloro-1H-indazole-5-carbonitrile |

1082041-91-5 | 97% | 100mg |

$100 | 2023-02-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0510-100mg |

4-Chloro-1H-indazole-5-carbonitrile |

1082041-91-5 | 96% | 100mg |

1034.61CNY | 2021-05-08 | |

| Chemenu | CM554434-250mg |

4-Chloro-1H-indazole-5-carbonitrile |

1082041-91-5 | 97% | 250mg |

$200 | 2023-02-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0510-100mg |

4-Chloro-1H-indazole-5-carbonitrile |

1082041-91-5 | 96% | 100mg |

¥1731.3 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0510-50mg |

4-Chloro-1H-indazole-5-carbonitrile |

1082041-91-5 | 96% | 50mg |

¥1302.85 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0510-250mg |

4-Chloro-1H-indazole-5-carbonitrile |

1082041-91-5 | 96% | 250mg |

¥2579.46 | 2025-01-21 | |

| Aaron | AR01DNF1-250mg |

4-Chloro-1H-indazole-5-carbonitrile |

1082041-91-5 | 95% | 250mg |

$170.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y0997479-5g |

4-chloro-5-cyano (1H)indazole |

1082041-91-5 | 95% | 5g |

$1100 | 2025-02-19 |

4-Chloro-1H-indazole-5-carbonitrile 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1082041-91-5 (4-Chloro-1H-indazole-5-carbonitrile) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 42464-96-0(NNMTi)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1082041-91-5)4-Chloro-1H-indazole-5-carbonitrile

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/100mg/250mg/50mg

価格 ($):964.0/3857.0/537.0/217.0/323.0/163.0